molecular formula C7H9NO2 B3057156 3-Amino-5-(hydroxymethyl)phenol CAS No. 771437-32-2

3-Amino-5-(hydroxymethyl)phenol

Cat. No. B3057156
CAS RN: 771437-32-2
M. Wt: 139.15 g/mol
InChI Key: KWXWLBSPCCKZKO-UHFFFAOYSA-N
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Description

3-Amino-5-(hydroxymethyl)phenol is a chemical compound with the molecular formula C7H9NO2 . It is an aromatic amine and a phenol . It is also known by other names such as 3-Hydroxybenzenemethanol, 3-Hydroxybenzyl alcohol, and 3-Hydroxymethyl-phenol .


Synthesis Analysis

The synthesis of phenols, including this compound, can be achieved through various laboratory methods. These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones . Another method for hydroxymethylation of phenolic ketones uses water as a solvent, which is easy to operate, safe, and environmentally-friendly .


Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file . The molecular weight of this compound is 139.15 .


Chemical Reactions Analysis

Phenols, including this compound, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 139.15 and a density of 1.338±0.06 g/cm3(Predicted) . More detailed information about its physical and chemical properties can be found in the NIST Chemistry WebBook .

Mechanism of Action

The hydroxymethyl group can enhance the drug’s interaction with the active site, and it can be employed as an intermediary in synthesizing other therapeutic agents . Phenol is a potent proteolytic agent. In high concentrations when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .

Safety and Hazards

Phenol, which is similar to 3-Amino-5-(hydroxymethyl)phenol, is toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage. It is suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure . It is recommended to wear personal protective equipment, avoid contact with skin and eyes, avoid ingestion and inhalation, avoid dust formation, and ensure adequate ventilation .

Future Directions

The future directions of research on 3-Amino-5-(hydroxymethyl)phenol could involve further exploration of its synthesis methods, chemical reactions, and potential applications. The hydroxymethyl group can offer several therapeutic advantages, contributing to the improved biological activity of drugs . Therefore, more research could be conducted to explore these therapeutic benefits and potential applications in medicine.

properties

IUPAC Name

3-amino-5-(hydroxymethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c8-6-1-5(4-9)2-7(10)3-6/h1-3,9-10H,4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXWLBSPCCKZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90550483
Record name 3-Amino-5-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90550483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

771437-32-2
Record name 3-Amino-5-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90550483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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